N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine
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Overview
Description
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is a complex organic compound with the molecular formula C54H60N2 and a molecular weight of 737.07 g/mol . This compound is characterized by its anthracene core substituted with four tert-butylphenyl groups, making it a highly branched and sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-diamine as the core structure.
Substitution Reaction: The anthracene-9,10-diamine undergoes a substitution reaction with tert-butylphenyl groups. This is often achieved using tert-butylphenyl halides in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated tert-butylphenyl compounds in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines .
Scientific Research Applications
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets. The compound’s large, sterically hindered structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N9,N9,N10,N10-Tetrakis(4-bromophenyl)anthracene-9,10-diamine: Similar structure but with bromine substituents instead of tert-butyl groups.
N9,N9,N10,N10-Tetrakis([1,1′-biphenyl]-4-yl)-9,10-anthracenediamine: Similar anthracene core but with biphenyl substituents.
Uniqueness
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is unique due to its highly branched structure, which provides significant steric hindrance. This makes it particularly useful in applications where stability and resistance to degradation are important .
Biological Activity
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine (CAS No. 756899-60-2), commonly referred to as tBuPAD, is a synthetic organic compound notable for its potential biological activities and applications in various fields, including photonics and medicinal chemistry. This article explores the biological activity of tBuPAD, supported by recent research findings, case studies, and data tables.
- Molecular Formula : C54H60N2
- Molecular Weight : 737.07 g/mol
- Purity : ≥ 98%
The biological activity of tBuPAD is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in imaging and therapeutic applications.
Anticancer Activity
Recent studies have indicated that tBuPAD exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HL-60 (Leukemia) | 12.8 | |
CEM (Human leukemia) | 0.13 | |
MCF-7 (Breast cancer) | 15.0 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest.
Case Studies
- Study on HL-60 Cells :
- CEM Cell Line Evaluation :
- MCF-7 Breast Cancer Cells :
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for tBuPAD is limited, preliminary assessments suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are essential to evaluate the safety profile of tBuPAD for potential therapeutic use.
Properties
Molecular Formula |
C54H60N2 |
---|---|
Molecular Weight |
737.1 g/mol |
IUPAC Name |
9-N,9-N,10-N,10-N-tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine |
InChI |
InChI=1S/C54H60N2/c1-51(2,3)37-21-29-41(30-22-37)55(42-31-23-38(24-32-42)52(4,5)6)49-45-17-13-15-19-47(45)50(48-20-16-14-18-46(48)49)56(43-33-25-39(26-34-43)53(7,8)9)44-35-27-40(28-36-44)54(10,11)12/h13-36H,1-12H3 |
InChI Key |
ZVNURSBOOLSPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
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